8-(2-chlorophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6-(2-chlorophenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O3/c1-10-8-22-14-15(21(3)18(27)23(16(14)26)9-11(2)25)20-17(22)24(10)13-7-5-4-6-12(13)19/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXBYMLWWMFDRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4Cl)N(C(=O)N(C3=O)CC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(2-chlorophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazopurine family, characterized by its fused imidazole and purine ring structure. This compound has garnered attention in pharmacological research for its potential biological activities, particularly in the realms of antidepressant and anxiolytic effects.
Chemical Structure and Properties
- Molecular Formula : C15H15ClN4O2
- Molecular Weight : 316.76 g/mol
- SMILES Notation : CC1=CN2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)NC3=O)C
Biological Activity Overview
Research has demonstrated that this compound exhibits various biological activities, particularly as a potential antidepressant and anxiolytic agent. The following sections detail specific findings related to its biological activity.
Antidepressant Activity
A study evaluated the antidepressant potential of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. The selected compound showed significant efficacy in the forced swim test (FST) in mice, indicating its potential as an antidepressant. The compound's potency was compared to diazepam, revealing stronger anxiolytic effects at a dosage of 2.5 mg/kg .
Table 1: Antidepressant Activity Data
| Compound | Dosage (mg/kg) | FST Results (Time Immobile) | Reference |
|---|---|---|---|
| This compound | 2.5 | Reduced immobility time significantly | |
| Diazepam | 5 | Moderate reduction in immobility |
Anxiolytic Effects
In addition to its antidepressant properties, the compound has shown promising results as an anxiolytic. In vivo studies indicated that it may exert greater antianxiety effects compared to conventional anxiolytics like diazepam. This suggests that the compound could be a valuable candidate for further development in treating anxiety disorders .
The pharmacological actions of this compound are believed to be mediated through interactions with serotonin receptors (5-HT receptors) and phosphodiesterase (PDE) inhibition. Specifically, it has been identified as a mixed ligand for 5-HT 1A and 5-HT 7 receptors with weak inhibitory activity against PDE4B and PDE10A , which are implicated in mood regulation .
| Mechanism | Target Receptor/Enzyme | Activity |
|---|---|---|
| Serotonin Receptor Interaction | 5-HT 1A and 5-HT 7 | Mixed agonist activity |
| Phosphodiesterase Inhibition | PDE4B and PDE10A | Weak inhibition |
Case Studies
Several case studies have been conducted to assess the efficacy and safety profile of this compound:
- Study on Mice Models : In one study involving forced swim tests on mice, the compound demonstrated significant reductions in immobility time compared to controls, suggesting strong antidepressant activity.
- Anxiety Assessment : Another study highlighted its anxiolytic properties through behavioral assays where treated mice exhibited reduced anxiety-like behaviors compared to those receiving standard treatments like diazepam.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Receptor Affinity
The table below compares key structural features and receptor binding profiles of the target compound and analogs:
Key Findings :
- Adenosine Receptor Affinity: Imidazo-purine-diones with fused pyrimidine rings (e.g., derivatives in ) show micromolar affinity for A2A receptors, but the 2-chlorophenyl substitution in the target compound may reduce adenosine binding due to steric hindrance .
- Serotonin Receptor Selectivity : Piperazinylalkyl chain substitutions (e.g., AZ-853, AZ-861) enhance 5-HT1A affinity. Fluorinated aryl groups (e.g., 2-FPh in AZ-853) improve brain penetration and antidepressant efficacy in forced swim tests (FST) .
- Anti-Cancer Activity: CB11’s 2-aminophenyl and butyl substitutions enable PPARγ agonism, inducing apoptosis in NSCLC cells via ROS production .
Physicochemical Properties
Trends :
- Higher yields (e.g., 74% for compound 13) are associated with ethanol/water crystallization .
- Electron-withdrawing groups (e.g., Cl, CF3) increase melting points and crystalline stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
